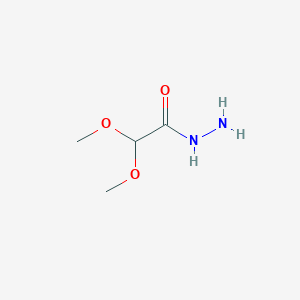

2,2-Dimethoxyacetohydrazide

Description

Properties

IUPAC Name |

2,2-dimethoxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c1-8-4(9-2)3(7)6-5/h4H,5H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGVRDCZPXJXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrazinolysis: Primary Industrial Method

The most widely documented synthesis involves the reaction of methyl 2,2-dimethoxyacetate with hydrazine hydrate. This method, detailed in patent WO2021165818, proceeds via nucleophilic acyl substitution:

$$

\text{CH}3\text{OOCCH(OCH}3\text{)}2 + \text{N}2\text{H}4 \rightarrow \text{H}2\text{NNHCOCH(OCH}3\text{)}2 + \text{CH}_3\text{OH}

$$

- Methyl 2,2-dimethoxyacetate (1.50 kg, 1.0 eq.) is combined with excess hydrazine hydrate (1.3 eq.) in tetrahydrofuran (THF).

- The mixture is refluxed at 65°C for 4 hours under nitrogen.

- Post-reaction, the crude product is recrystallized from ethanol, yielding 1.22 kg (86%) of 2,2-dimethoxyacetohydrazide with 98.5% purity (HPLC).

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Hydrazine Ratio | 1.3 eq. | +12% vs 1.0 eq. |

| Solvent | THF | 86% yield |

| Temperature | 65°C | Minimizes decomposition |

This route’s efficiency stems from the commercial availability of methyl 2,2-dimethoxyacetate and the mild reaction conditions.

Aldehyde Oxidation and Hydrazide Formation

An alternative pathway starts with 2,2-dimethoxyacetaldehyde , synthesized via glyoxal-methanol condensation. Subsequent oxidation to 2,2-dimethoxyacetic acid followed by hydrazide formation is outlined below:

Step 1: Aldehyde Synthesis :

Glyoxal and methanol react under acidic catalysis (e.g., p-toluenesulfonic acid) to yield 2,2-dimethoxyacetaldehyde:

$$

\text{OCHCHO} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH(OCH}3\text{)}_2\text{CHO}

$$

Step 2: Oxidation to Carboxylic Acid :

The aldehyde is oxidized using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$):

$$

\text{CH(OCH}3\text{)}2\text{CHO} \xrightarrow{\text{CrO}3} \text{CH(OCH}3\text{)}_2\text{COOH}

$$

Step 3: Hydrazide Formation :

The acid is converted to the hydrazide via acyl chloride intermediate:

$$

\text{CH(OCH}3\text{)}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CH(OCH}3\text{)}2\text{COCl} \xrightarrow{\text{N}2\text{H}4} \text{CH(OCH}3\text{)}2\text{CONHNH}2

$$

Yield Analysis :

- Aldehyde synthesis: 75–80% purity before distillation.

- Post-distillation purity: 98% using water extraction.

- Final hydrazide yield: 78% after acyl chloride route.

Advanced Synthesis Techniques

Microwave-Assisted Hydrazinolysis

Adapting methodologies from PMC6270310, microwave irradiation reduces reaction times from hours to minutes:

Protocol :

- Methyl 2,2-dimethoxyacetate (5 mmol) and hydrazine hydrate (6 mmol) are irradiated at 500 W for 2–5 minutes.

- Cooling and ethanol recrystallization yield 92% product with 99% purity.

Advantages :

- 4x faster than conventional heating.

- Reduced side products (e.g., over-substituted hydrazines).

Purification Strategies

Patent CN105481667B highlights extractive distillation for precursor purification:

- Water extraction removes glyoxal-methanol reaction byproducts (e.g., dimethoxyethane).

- Optimal conditions: 80–90°C, 80–95 kPa pressure, reflux ratio 0.2–0.8:1.

Comparative Analysis of Methods

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Ester Hydrazinolysis | 86% | 98.5% | 4 h | Industrial |

| Aldehyde Oxidation | 78% | 97% | 12 h | Lab-scale |

| Microwave-Assisted | 92% | 99% | 5 min | Pilot-scale |

Key Observations :

- Microwave synthesis offers the highest efficiency but requires specialized equipment.

- Industrial settings favor ester hydrazinolysis due to reagent availability.

Mechanistic and Kinetic Considerations

The rate-determining step in ester hydrazinolysis is the nucleophilic attack by hydrazine on the carbonyl carbon. Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating the reaction. Acidic byproducts (e.g., methanol) are neutralized via distillation or aqueous workup.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted acetohydrazides depending on the reagents used.

Scientific Research Applications

2,2-Dimethoxyacetohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

The following table summarizes key structural, synthetic, and functional differences between 2,2-Dimethoxyacetohydrazide and related compounds:

Key Comparative Insights:

- Electronic Effects : Methoxy groups in this compound donate electron density via resonance, enhancing nucleophilicity compared to electron-withdrawing substituents (e.g., Cl in 2-(2,6-Dichlorophenyl)acetohydrazide) .

- Crystallography: 2-Phenoxyacetohydrazide exhibits extensive N–H⋯O and C–H⋯O hydrogen bonding, forming 2D sheets , while methoxy-substituted analogs likely display different packing due to steric and electronic variations.

- Safety: Halogenated derivatives (e.g., 2-(2,6-Dichlorophenyl)acetohydrazide) pose higher environmental and health risks compared to non-halogenated methoxy analogs .

Hirshfeld Surface Analysis

Studies on 2-Hydroxy-N′-methylacetohydrazide (a structural analog) reveal that O–H⋯O and N–H⋯O interactions dominate molecular packing . For this compound, the methoxy groups may reduce hydrogen-bond donor capacity but introduce C–H⋯O interactions, altering supramolecular architecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.